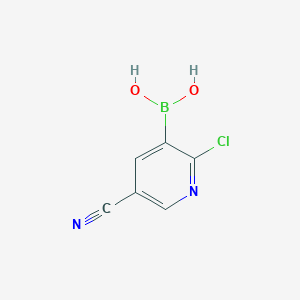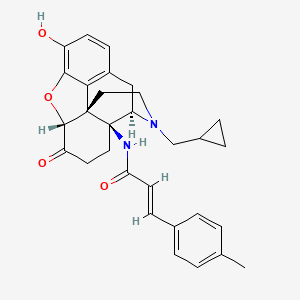![molecular formula C9H11Cl2N3 B1462819 [3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride CAS No. 1185293-09-7](/img/structure/B1462819.png)
[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride
Übersicht
Beschreibung
“[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” is a chemical compound that is part of the pyrazole family . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H .
Chemical Reactions Analysis
Pyrazole derivatives, such as “this compound”, have been shown to exhibit a wide range of chemical and biological properties . They are known to impart biological activity and have become an important synthon in the development of new drugs .
Physical and Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 246.14 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of novel compounds, including pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, were synthesized for evaluation against various human cancer cell lines. These compounds demonstrated moderate to significant cytotoxicity, suggesting their potential as anticancer agents. Notably, some analogs showed superior activity compared to the standard drug etoposide, indicating the therapeutic potential of pyrazolyl derivatives in cancer treatment (Alam et al., 2018).
Antimicrobial Activity
Pyrazole and its derivatives exhibit notable antibacterial and antifungal properties. The synthesis of pyrazoles and their reaction with alcohols and amines afforded carbamates and urea derivatives, which showed significant antimicrobial activities. This indicates the utility of pyrazole-based compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Polymerization Catalysts
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate under relatively low CO2 pressures and solvent-free conditions. This showcases the application of pyrazolyl derivatives in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).
Fluorescent Properties
The synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complexation with ZnCl2 revealed unique phase behavior and fluorescent properties. The complex exhibits room-to-low-temperature phase transitions and becomes a birefringent fluid at high temperatures. This study highlights the potential of pyrazolyl compounds in the development of new materials with special optical properties (Hiscock et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of the parasite’s proteins. A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” and other pyrazole derivatives are likely to focus on their potential applications in various fields, including proteomics research , and the development of new drugs . Further investigation of the crystal packing of these molecules should also be performed .
Eigenschaften
IUPAC Name |
3-pyrazol-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;;/h1-7H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZDLDUZQMWORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)
![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)


![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)

![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)


![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)




